[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid

Lipophilicity Drug-likeness Pharmacokinetics

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5; molecular formula C₁₂H₁₁NO₂S; MW 233.29 g/mol) is a 2,4-disubstituted thiazole acetic acid derivative bearing a meta-tolyl substituent at the 2-position of the thiazole ring. It belongs to the aryl-thiazole acetic acid class, which includes the clinically studied NSAID fenclozic acid (Myalex; [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) and the anti-inflammatory agent fentiazac.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 16441-29-5
Cat. No. B096701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
CAS16441-29-5
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O
InChIInChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyDLMICSWBTHJZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5): A 2,4-Disubstituted Thiazole Acetic Acid Scaffold for Anti-Inflammatory and Metabolic Research


[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5; molecular formula C₁₂H₁₁NO₂S; MW 233.29 g/mol) is a 2,4-disubstituted thiazole acetic acid derivative bearing a meta-tolyl substituent at the 2-position of the thiazole ring . It belongs to the aryl-thiazole acetic acid class, which includes the clinically studied NSAID fenclozic acid (Myalex; [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) and the anti-inflammatory agent fentiazac [1][2]. The compound features a carboxylic acid moiety at the thiazole 4-position via a methylene bridge, enabling derivatization into amides, esters, and other conjugates for structure-activity relationship (SAR) exploration [3]. It is commercially available as a research chemical with certified purity from major suppliers including Sigma-Aldrich and Santa Cruz Biotechnology .

Why [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid Cannot Be Interchanged with Fenclozic Acid or Other In-Class Analogs


Within the 2-aryl-thiazole-4-acetic acid class, even a single-atom change in the aryl substituent profoundly alters key drug-discovery parameters. Fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid), the most structurally proximate clinically studied analog, was withdrawn in 1970 due to jaundice caused by cytochrome P450-mediated bioactivation of its 4-chlorophenyl group [1][2]. The present compound replaces the 4-chlorophenyl substituent with a 3-methylphenyl (m-tolyl) group, eliminating this established hepatotoxic structural alert while retaining the thiazole-4-acetic acid pharmacophore associated with anti-inflammatory, analgesic, and antipyretic activity [3][4]. Additionally, the meta-methyl substitution pattern generates a distinct lipophilicity profile (ACD/LogP 2.99; LogD at pH 7.4 of -0.18) compared with the para-chloro analog (LogP ~2.7–3.3) , directly impacting tissue distribution, metabolic clearance, and oral bioavailability predictions. Generic substitution between these compounds without experimental validation therefore risks introducing an unrecognized toxophore or altering pharmacokinetic behavior in unpredictable ways.

Quantitative Differentiation Evidence for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid vs. Closest Analogs


Lipophilicity and Ionization-State Differentiation vs. Fenclozic Acid at Physiological pH

At physiological pH (7.4), [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid exhibits an ACD/LogD of -0.18, substantially lower than its neutral LogP of 2.99, indicating significant ionization of the carboxylic acid group and favoring aqueous solubility over membrane partitioning in blood and interstitial fluid . By comparison, fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) has a reported LogP of approximately 3.29 . Although experimental LogD at pH 7.4 is not directly available for fenclozic acid, its higher LogP combined with a similar pKa (predicted ~4.5 for fenclozic acid versus JChem-predicted pKa 4.66 for the target [1]) suggests a higher LogD at pH 7.4 and consequently greater tissue partitioning and potential for intracellular accumulation. The lower LogD of the target compound at physiological pH predicts reduced volume of distribution and potentially faster renal clearance compared to the more lipophilic chloro analog.

Lipophilicity Drug-likeness Pharmacokinetics ADME

Structural Alert Differentiation: Absence of the 4-Chlorophenyl Hepatotoxic Toxophore Present in Fenclozic Acid

Fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid; Myalex) was withdrawn from clinical development in 1970 due to jaundice observed in rheumatoid arthritis patients [1]. Mechanistic studies demonstrated that the hepatotoxicity is mediated by cytochrome P450-dependent bioactivation of the 4-chlorophenyl group, leading to time-dependent covalent binding to hepatic proteins in NADPH-supplemented human liver microsomes [2]. In HRN™ (hepatic CYP reductase null) mice, fenclozic acid at 100 mg/kg caused significant ALT elevation in wild-type but not CYP-deficient animals, confirming CYP-dependent toxicity [3]. [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid replaces the 4-chlorophenyl group with a 3-methylphenyl (m-tolyl) substituent. The methyl group is not a known substrate for CYP-mediated reactive metabolite formation via the same para-oxidation/quinoid pathway available to the 4-chloro substituent. While direct comparative hepatotoxicity data for the target compound are not available, this structural modification eliminates the specific toxicophore implicated in fenclozic acid's clinical failure.

Hepatotoxicity Structural alert Drug safety Toxicophore

Solid-State and Formulation Differentiation: Lower Melting Point vs. Fenclozic Acid

The experimentally determined melting point of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is 110–111 °C (Sigma-Aldrich; powder form) . In contrast, fenclozic acid melts at 150–156 °C (crystalline solid from ethyl acetate) [1][2]. This ~40–45 °C difference reflects weaker crystal lattice energy in the 3-methylphenyl analog, which generally correlates with higher intrinsic solubility and faster dissolution rates—key parameters for oral bioavailability . Additionally, the target compound's estimated water solubility of 331.8 mg/L (WSKOW v1.41, based on log Kow 2.74) further supports formulation advantages. The lower melting point also facilitates handling in laboratory-scale solid-dispersion and hot-melt formulation protocols.

Solid-state properties Formulation Melting point Solubility

Regioisomeric Differentiation: Meta-Methyl vs. Para-Methyl Substitution in 2-Aryl-Thiazole-4-Acetic Acid Scaffolds

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5) is the meta-methyl regioisomer of [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-30-8). In the broader 2-aryl-thiazole SAR literature, the position of the methyl substituent on the phenyl ring modulates both electronic (inductive and resonance) and steric interactions with biological targets [1]. Meta-substitution exerts a predominantly inductive electron-withdrawing effect (-I) with minimal resonance contribution, whereas para-substitution allows resonance donation (+M) from the methyl group into the thiazole π-system, altering the electron density at the thiazole nitrogen and sulfur atoms . These differences affect hydrogen-bond acceptor strength of the thiazole nitrogen and the conformational preferences of the acetic acid side chain. While direct comparative biological data between the meta- and para-methyl isomers are not available in the published literature, regioisomeric differentiation is a well-established determinant of target binding in thiazole-based kinase inhibitors and GPCR ligands [2]. Users should not assume interchangeable biological activity between these two commercially available isomers.

Regioisomerism SAR Electronic effects Steric effects

Drug-Likeness and Permeability Profile: Zero Rule-of-5 Violations with Favorable Polar Surface Area

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid complies with all Lipinski Rule-of-5 criteria: MW 233.29 (<500), ACD/LogP 2.99 (<5), 1 H-bond donor (<5), and 3 H-bond acceptors (<10) . Its topological polar surface area (TPSA) of 78 Ų falls well below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold suggested for blood-brain barrier penetration . This favorable drug-likeness profile contrasts with the heavier, more lipophilic trisubstituted thiazole analogs such as fentiazac (MW 329.80; C₁₇H₁₂ClNO₂S) [1], which carries a 4-chlorophenyl and a 2-phenyl group. The target compound's compact, rule-of-5-compliant structure positions it as a more versatile starting point for lead optimization, as it allows greater scope for molecular weight and lipophilicity increases during subsequent analoging before reaching developability limits.

Drug-likeness Lipinski rules Permeability Oral bioavailability

Prioritized Research and Procurement Application Scenarios for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid


Non-Hepatotoxic Alternative Scaffold for 2-Aryl-Thiazole-4-Acetic Acid Anti-Inflammatory Lead Discovery

Fenclozic acid established the 2-aryl-thiazole-4-acetic acid class as having clinically validated anti-inflammatory, analgesic, and antipyretic efficacy, with potency comparable to phenylbutazone in short-duration tests and superior potency in longer-duration models [1]. However, fenclozic acid's clinical development was terminated due to hepatotoxicity linked to CYP-mediated bioactivation of its 4-chlorophenyl group [2][3]. [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid retains the identical thiazole-4-acetic acid pharmacophore while substituting the 4-chlorophenyl with a 3-methylphenyl group, thereby eliminating the established toxicophore. This compound is therefore positioned as a strategic starting point for medicinal chemistry programs aiming to re-engage the 2-aryl-thiazole-4-acetic acid anti-inflammatory target space with a scaffold free of the known structural alert that caused fenclozic acid's clinical failure. Its favorable drug-likeness parameters (LogP 2.99, MW 233, zero Rule-of-5 violations) provide ample optimization headroom for further analog synthesis.

Meta-Substituted Regioisomer for Thiazole-Based SAR Library Synthesis

The commercial availability of distinct regioisomers—[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid (meta, CAS 16441-29-5) and [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid (para, CAS 16441-30-8)—enables systematic exploration of aryl substitution positional effects on biological target engagement [1]. The carboxylic acid functionality at the thiazole 4-position permits straightforward derivatization into amides, esters, and hydrazides, facilitating the rapid generation of compound libraries for SAR analysis across multiple therapeutic targets [2]. The meta-methyl isomer is of particular interest because its electronic profile (σₘ = -0.07) differs from the para-methyl isomer (σₚ = -0.17), and this electronic difference can translate into divergent target binding affinities and selectivity profiles, as documented in CRTH2 antagonist and COX inhibitor thiazole programs [3].

Low-Melting-Point Crystalline Form for Preclinical Formulation Development

With an experimentally determined melting point of 110–111 °C [1]—substantially lower than fenclozic acid (155–156 °C) [2]—[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid offers practical advantages in preclinical formulation. Lower-melting crystalline solids generally exhibit higher intrinsic solubility and faster dissolution kinetics, which are critical for achieving adequate oral exposure in rodent pharmacokinetic studies without resorting to complex enabling formulations [3]. The compound's estimated aqueous solubility of 331.8 mg/L supports solution and suspension formulation approaches. Additionally, the melting point below 120 °C enables the use of solid dispersion and hot-melt extrusion techniques without thermal degradation risk, broadening the formulation toolkit available during lead optimization.

Carboxylic Acid Synthon for Amide- and Ester-Based Prodrug and Conjugate Strategies

The pendent carboxylic acid group of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid serves as a versatile synthetic handle for generating amide conjugates with primary amines, ester prodrugs, and other derivatives [1][2]. This is directly relevant to thiazole acetic acid derivative programs where the carboxylic acid moiety has been elaborated to modulate pharmacokinetic properties (e.g., ester prodrugs for improved oral absorption), introduce targeting ligands, or generate acyl glucuronide metabolite standards for in vitro drug metabolism studies. The ethyl ester analog (CAS 16441-35-3) is also commercially available [3], providing a matched ester/acid pair for comparative bioactivity and metabolic stability assessments. The compound's availability from Sigma-Aldrich with defined purity (95%) and melting point certification supports reproducible laboratory-scale derivatization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.